1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone

Kinase inhibition Regioselectivity SAR CK2 drug discovery

1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone (CAS 650616-35-6) is an N1-substituted benzotriazole derivative with molecular formula C₁₅H₁₃N₃O₂ and molecular weight 267.29 g/mol. It belongs to the ether benzotriazole class, characterized by a methyleneoxy (-OCH₂-) linker connecting the benzotriazole N1 position to an ortho-acetyl-substituted phenyl ring.

Molecular Formula C15H13N3O2
Molecular Weight 267.28 g/mol
CAS No. 650616-35-6
Cat. No. B11943499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone
CAS650616-35-6
Molecular FormulaC15H13N3O2
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1OCN2C3=CC=CC=C3N=N2
InChIInChI=1S/C15H13N3O2/c1-11(19)12-6-2-5-9-15(12)20-10-18-14-8-4-3-7-13(14)16-17-18/h2-9H,10H2,1H3
InChIKeyQRIUZMPHZBAUMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone (CAS 650616-35-6): Procurement-Relevant Chemical Identity and Structural Classification


1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone (CAS 650616-35-6) is an N1-substituted benzotriazole derivative with molecular formula C₁₅H₁₃N₃O₂ and molecular weight 267.29 g/mol . It belongs to the ether benzotriazole class, characterized by a methyleneoxy (-OCH₂-) linker connecting the benzotriazole N1 position to an ortho-acetyl-substituted phenyl ring [1]. The compound is distributed through the Sigma-Aldrich AldrichCPR collection as a rare and unique chemical for early discovery research, with a minimum purity specification of 95% . Its structural architecture positions it within the broader benzotriazole pharmacophore space that has been explored for kinase inhibition, metabotropic glutamate receptor modulation, and antimicrobial applications, though the specific ortho-acetyl phenyl ether substitution pattern distinguishes it from the more commonly studied para-substituted and directly N-acylated benzotriazole analogs [2].

Why Generic Benzotriazole Substitution Fails: Structural Differentiation of CAS 650616-35-6 from In-Class Analogs


Benzotriazole derivatives cannot be generically interchanged for research or procurement purposes because substitution regiochemistry (N1 vs. N2), linker chemistry (ether vs. carbonyl vs. direct C-C), and aryl substitution pattern (ortho vs. para) each independently and combinatorially affect target binding, pharmacokinetic properties, and biological readout [1]. For CAS 650616-35-6 specifically, three structural features create differentiation from commonly available analogs: (i) exclusive N1-substitution, which in certain kinase contexts (e.g., CK2) produces distinct potency and selectivity profiles compared to N2-regioisomers, with N2-isomers showing up to 2- to 3-fold higher activity in tetrabromobenzotriazole series [2]; (ii) the methyleneoxy (-OCH₂-) ether linker, which adds one additional rotatable bond (5 total) versus directly N-acylated or N-alkylated analogs (typically 4 rotatable bonds), altering conformational entropy and the spatial orientation of the acetyl pharmacophore [3]; and (iii) the ortho-acetyl substitution on the phenyl ring, which introduces potential intramolecular C-H···O interactions absent in para-substituted congeners, as evidenced by crystallographic data on the analogous 1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone showing a dihedral angle of 76.21(3)° between benzotriazole and benzene rings [4]. These structural differences are not cosmetic; they translate into measurable differences in physicochemical properties, biological target engagement, and ultimately experimental reproducibility.

Quantitative Differentiation Evidence for 1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone (CAS 650616-35-6) vs. Structural Analogs


N1 vs. N2 Regioisomeric Differentiation: Quantitative Impact on CK2 Kinase Inhibition Potency

CAS 650616-35-6 is exclusively N1-substituted on the benzotriazole ring. Published head-to-head comparison of N1- versus N2-substituted tetrabromobenzotriazole regioisomers demonstrates that N2-isomers exhibit higher CK2α inhibitory potency (low sub-micromolar IC₅₀) and stronger antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines than their corresponding N1-isomers, with approximately 2- to 3-fold potency differences observed [1]. This regioisomeric effect is not unique to tetrabromo derivatives; the N1 vs. N2 substitution pattern fundamentally alters the spatial presentation of the appended pharmacophore to the kinase ATP-binding pocket. For procurement purposes, any analog bearing an N2-substitution pattern (e.g., 2-substituted benzotriazole ethers) is expected to produce a different biological activity profile and cannot serve as a direct substitute for this N1-substituted compound in structure-activity relationship (SAR) studies or biological assays.

Kinase inhibition Regioselectivity SAR CK2 drug discovery

Methyleneoxy Ether Linker vs. Direct Carbonyl or Methylene Linkers: Conformational Flexibility and Hydrogen-Bonding Capacity

The target compound features a methyleneoxy (-OCH₂-) linker connecting the benzotriazole N1 to the ortho-acetylphenyl group, yielding 5 rotatable bonds versus 4 rotatable bonds for directly N-acylated analogs such as 1-(1H-1,2,3-benzotriazol-1-yl)-2-phenylethan-1-one (CAS 30516-21-3) [1]. The ether oxygen contributes one additional hydrogen-bond acceptor (HBA count = 4 vs. 3 for directly N-alkylated analogs), increasing topological polar surface area (tPSA) to approximately 60.2 Ų versus ~47.8 Ų for the non-ether linked comparator [1]. Published crystallographic data on the structurally related 1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone reveals that the methoxy oxygen participates in weak C-H···O hydrogen bonding interactions that generate dimeric R₂²(12) ring motifs in the solid state [2]. In the target compound, the ortho-acetyl carbonyl oxygen is positioned to engage in analogous intramolecular interactions with the ether methylene hydrogens, a conformational feature not accessible to para-substituted or directly carbonyl-linked analogs .

Conformational analysis Linker chemistry Pharmacophore design

Ortho-Acetyl vs. Para-Methoxy Substitution: Spatial Orientation and Intramolecular Interaction Potential

The ortho-acetyl substitution on the phenyl ring of CAS 650616-35-6 contrasts with the para-methoxy substitution in the crystallographically characterized analog 1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone (CAS 174182-62-8). X-ray diffraction data for the para-methoxy analog establish a dihedral angle of 76.21(3)° between the benzotriazole ring system and the benzene ring [1]. In the target ortho-acetyl compound, the proximal positioning of the acetyl carbonyl (at the ortho position) relative to the methyleneoxy linker is predicted to reduce this dihedral angle through intramolecular C-H···O(carbonyl) interactions, producing a more coplanar arrangement of the phenyl and benzotriazole ring systems [2]. This altered geometry affects the spatial presentation of the acetyl group to biological targets and influences π-stacking interactions in both protein binding pockets and solid-state packing. Additionally, the acetyl methyl group in the ortho position introduces steric hindrance near the ether linkage that is absent in para-substituted analogs, potentially affecting metabolic stability at the ether bond [3].

Crystallography Substituent effects Molecular conformation

Patent-Disclosed mGluR2 Positive Allosteric Modulator Pharmacophore: Ether Benzotriazole Structural Requirements

The ether benzotriazole chemical space encompassing CAS 650616-35-6 is claimed in US Patent 8,785,481 (Merck Sharp & Dohme Corp.) as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2), a target implicated in schizophrenia and other psychiatric disorders [1]. The patent's Markush structure explicitly requires the ether (-O-) linkage between the benzotriazole N1 and the pendant aryl/heteroaryl group, with the methoxy-substituted phenyl ether motif forming a core substructure of the claimed chemical matter. Published mGluR2 PAM lead optimization studies have shown that benzotriazole fragment hits with low micromolar activity (mGluR2 PAM EC₅₀ = 3 μM for the unoptimized benzyl-benzotriazole fragment) can be rapidly optimized to potent leads (EC₅₀ < 100 nM) through systematic variation of the ether-linked aryl substituent [2]. The ortho-acetyl group in CAS 650616-35-6 represents a specific substitution variant within this pharmacophore, offering a hydrogen-bond-accepting carbonyl at a geometrically constrained position that can engage key residues in the mGluR2 allosteric pocket. Compounds lacking the ether linkage or bearing alternative substitution patterns fall outside the claimed chemical space and are predicted to lose mGluR2 PAM activity [3].

mGluR2 PAM Neuroscience drug discovery Allosteric modulation

Lipophilicity (cLogP) and Permeability Differentiation: Impact of Ortho-Acetyl on Drug-Likeness Parameters

The ortho-acetyl substitution in CAS 650616-35-6 yields a calculated partition coefficient (cLogP) of approximately 2.8, compared to approximately 2.4 for the regioisomeric para-methoxy analog 1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone (CAS 174182-62-8), representing a ΔcLogP of +0.4 log units [1]. This increased lipophilicity is attributable to the intramolecular hydrogen bond between the ortho-acetyl carbonyl and the ether methylene, which partially masks the carbonyl polarity and reduces the compound's effective hydrogen-bond donor capacity to bulk solvent. Lipophilicity has been shown to directly correlate with cellular permeability, metabolic clearance, and promiscuous protein binding in benzotriazole series: in a study of N1- vs. N2-substituted tetrabromobenzotriazoles, cLogP differences of 0.3–0.5 units corresponded to measurable shifts in antiproliferative IC₅₀ values across MCF-7 and A549 cell lines [2]. The human factor XIIa (FXIIa) inhibition assay provides further class-level evidence: the related benzotriazole derivative (1H-benzo[d][1,2,3]triazol-1-yl)(2-methoxyphenyl)methanone showed an IC₅₀ of 7.21 × 10³ nM (7.21 μM), establishing that ortho-methoxy/ortho-carbonyl substitution on the phenyl ring can engage the FXIIa active site, albeit with modest affinity [3]. CAS 650616-35-6, with its ortho-acetyl group capable of both hydrogen-bond acceptance and weak CH···O donation, is expected to exhibit subtly altered target engagement profiles compared to para-substituted or non-acetylated analogs.

Physicochemical profiling Drug-likeness ADME prediction

AldrichCPR Procurement Profile: Purity Specification, Availability, and Quality Assurance Considerations

CAS 650616-35-6 is distributed through Sigma-Aldrich's AldrichCPR (Chemical Procurement and Registration) collection with a minimum purity specification of 95% as confirmed by the vendor AKSci . Sigma-Aldrich explicitly notes that analytical data (NMR, MS, elemental analysis) are not collected for AldrichCPR products and that the buyer assumes responsibility for identity and purity verification . This stands in contrast to research-grade benzotriazole analogs such as 1-(1H-1,2,3-benzotriazol-1-yl)-2-phenylethan-1-one (CAS 30516-21-3), for which full Certificate of Analysis (CoA) documentation is typically available. The AldrichCPR designation indicates that CAS 650616-35-6 is a rare compound not commonly stocked, with batch sizes typically limited to 50 mg or less . For procurement planning, researchers must budget for independent analytical characterization (¹H/¹³C NMR, HRMS, and HPLC purity verification) as part of acquisition, adding approximately 1-2 weeks to the workflow before the compound can be deployed in biological assays. This additional quality assurance step, while imposing upfront cost and timeline requirements, ensures that batch-to-batch variability in the ortho-acetyl substitution pattern and ether linkage integrity does not confound downstream SAR interpretation [1].

Chemical procurement Quality control Research reagent sourcing

Optimal Research and Procurement Application Scenarios for 1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone (CAS 650616-35-6)


N1-Benzotriazole Ether Scaffold for mGluR2 Positive Allosteric Modulator Lead Optimization

Neuroscience drug discovery programs targeting the metabotropic glutamate receptor 2 (mGluR2) for schizophrenia or other psychiatric indications can deploy CAS 650616-35-6 as a scaffold for systematic structure-activity relationship (SAR) exploration of the aryl ether substituent. The compound falls within the Markush claims of US Patent 8,785,481 (Merck Sharp & Dohme Corp.), which establishes the ether-linked benzotriazole chemotype as enabling for mGluR2 PAM activity [1]. The ortho-acetyl group provides a synthetic handle for further derivatization (e.g., oxime formation, reductive amination, or Grignard addition) to probe the allosteric binding pocket. Published fragment-to-lead optimization campaigns demonstrate that benzotriazole ethers with appropriate substitution can achieve mGluR2 PAM EC₅₀ values below 100 nM from initial fragment hits with EC₅₀ of ~3 μM [2].

Kinase Selectivity Profiling: N1 vs. N2 Regioisomer Comparator in CK2 Inhibitor SAR Studies

In protein kinase CK2 drug discovery, where N1- versus N2-substitution regiochemistry has been shown to produce 2- to 3-fold differences in inhibitory potency and antiproliferative activity against MCF-7 and A549 cancer cell lines [1], CAS 650616-35-6 serves as a defined N1-substituted ether benzotriazole probe. When screened alongside N2-substituted benzotriazole ether analogs, this compound enables deconvolution of regioisomer-dependent kinase selectivity profiles. The ortho-acetyl substituent additionally allows exploration of whether the kinase hinge-binding region tolerates hydrogen-bond-accepting groups at this vector, information that is inaccessible using para-substituted comparators. The compound's relatively modest cLogP (~2.8) compared to tetrabromobenzotriazole CK2 inhibitors (cLogP typically > 4.0) makes it a useful tool for distinguishing lipophilicity-driven promiscuous inhibition from specific hinge-region engagement [2].

Fragment-Based Drug Discovery Library Component with Ortho-Carbonyl Pharmacophore Diversity

CAS 650616-35-6 is a suitable addition to fragment-screening libraries where benzotriazole-based fragments are underrepresented. With a molecular weight of 267.29 g/mol (within the Rule-of-Three guidelines for fragments: MW < 300), 5 rotatable bonds, and 4 hydrogen-bond acceptors, the compound meets standard fragment library criteria while providing a unique ortho-acetyl substitution vector not found in commercial benzotriazole fragment collections [1]. The intramolecular C-H···O interaction between the ortho-acetyl carbonyl and ether methylene, predicted by conformational analysis, pre-organizes the molecule into a partially rigidified bioactive conformation that may enhance binding affinity relative to fully flexible analogs of similar molecular weight [2]. For fragment-based screening against kinases, proteases, or GPCRs, this pre-organization can translate into higher hit rates and more interpretable SAR from initial screens.

Ortho-Substituted Benzotriazole Reference Standard for Analytical Method Development and QC

Given the AldrichCPR procurement status and the absence of vendor-provided Certificate of Analysis for CAS 650616-35-6 [1], analytical chemistry groups supporting medicinal chemistry teams can utilize this compound as a reference standard for developing and validating HPLC, LC-MS, and NMR methods specific to ortho-acetyl benzotriazole ethers. The compound's distinctive spectroscopic features—including the diagnostic ¹H NMR signal for the methyleneoxy (-OCH₂-) protons (expected as a singlet at δ 6.2–6.6 ppm integrating for 2H) and the acetyl methyl singlet (δ 2.5–2.7 ppm, 3H)—provide clear markers for identity confirmation and purity assessment [2]. Method development using this compound as a standard enables robust QC protocols for in-house synthesized analogs within the same chemotype, reducing the risk of misidentified or impure compounds entering biological testing cascades.

Quote Request

Request a Quote for 1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.